molecular formula C17H12N2O5 B13731900 (7-nitroquinolin-8-yl) 3-methoxybenzoate CAS No. 29007-17-8

(7-nitroquinolin-8-yl) 3-methoxybenzoate

Cat. No.: B13731900
CAS No.: 29007-17-8
M. Wt: 324.29 g/mol
InChI Key: BTNGQVBBLQCATH-UHFFFAOYSA-N
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Description

(7-nitroquinolin-8-yl) 3-methoxybenzoate: is a chemical compound with the molecular formula C17H12N2O5 It is known for its unique structure, which combines a quinoline derivative with a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-nitroquinolin-8-yl) 3-methoxybenzoate typically involves the esterification of 7-nitroquinolin-8-ol with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    Temperature: Room temperature to 40°C

    Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(7-nitroquinolin-8-yl) 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 7-nitroquinolin-8-ol and 3-methoxybenzoic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH)

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

    Reduction: 7-aminoquinolin-8-yl 3-methoxybenzoate

    Substitution: Various substituted quinolinyl benzoates depending on the nucleophile used

    Hydrolysis: 7-nitroquinolin-8-ol and 3-methoxybenzoic acid

Scientific Research Applications

(7-nitroquinolin-8-yl) 3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific optical properties.

Mechanism of Action

The mechanism of action of (7-nitroquinolin-8-yl) 3-methoxybenzoate is not fully elucidated. its effects are likely mediated through interactions with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with DNA or proteins, leading to various biological effects. The quinoline moiety may also intercalate with DNA, disrupting its function.

Comparison with Similar Compounds

Similar Compounds

  • 7-nitroquinolin-8-yl benzoate
  • 7-nitroquinolin-8-yl 4-methoxybenzoate
  • 7-nitroquinolin-8-yl 2-methoxybenzoate

Uniqueness

(7-nitroquinolin-8-yl) 3-methoxybenzoate is unique due to the specific positioning of the methoxy group on the benzoate ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in pharmacological activity and chemical behavior compared to its analogs.

Properties

CAS No.

29007-17-8

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) 3-methoxybenzoate

InChI

InChI=1S/C17H12N2O5/c1-23-13-6-2-4-12(10-13)17(20)24-16-14(19(21)22)8-7-11-5-3-9-18-15(11)16/h2-10H,1H3

InChI Key

BTNGQVBBLQCATH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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